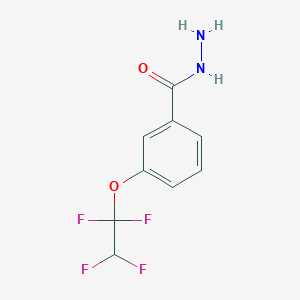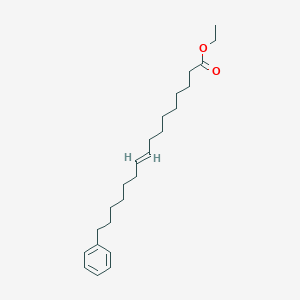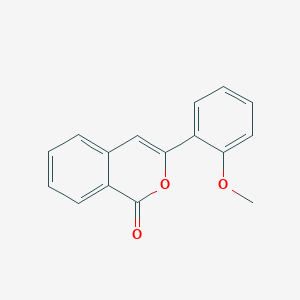
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cassia cinnamon. It is a white crystalline substance with a sweet odor and bitter taste. Coumarin has a wide range of applications in the field of scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one involves its interaction with various enzymes and proteins in the body. It has been found to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Coumarin also binds to proteins such as albumin and transferrin, which play a role in drug transport and delivery.
Efectos Bioquímicos Y Fisiológicos
Coumarin has been found to have several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. Coumarin has also been found to improve insulin sensitivity and glucose metabolism, which makes it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one as a research tool is its wide range of biological activities. Coumarin is a versatile compound that can be used to study various biological processes such as enzyme inhibition, protein binding, and cell signaling. However, one of the limitations of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one is its potential toxicity. High doses of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one have been found to cause liver damage and other adverse effects in animal studies.
Direcciones Futuras
There are several future directions for the research on 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one. One area of interest is the development of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one-based drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Another area of interest is the study of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one's interaction with various proteins and enzymes in the body. This can provide insights into the molecular mechanisms of action of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one and its potential therapeutic applications. Finally, the study of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one's toxicity and safety profile is also an important area of future research.
Métodos De Síntesis
The synthesis of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one can be achieved through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst such as piperidine.
Aplicaciones Científicas De Investigación
Coumarin has been extensively studied for its various scientific research applications. It has been found to possess antibacterial, antifungal, anti-inflammatory, and antioxidant properties. Coumarin has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has been used in the development of novel drugs for the treatment of various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.
Propiedades
Número CAS |
122771-83-9 |
|---|---|
Nombre del producto |
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one |
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)isochromen-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)16(17)19-15/h2-10H,1H3 |
Clave InChI |
ZSNMYORBKRFGQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
SMILES canónico |
COC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
Otros números CAS |
122771-83-9 |
Sinónimos |
3-(2-methoxyphenyl)-1H-2-benzopyran-1-one MPBP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



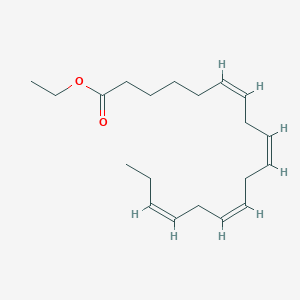
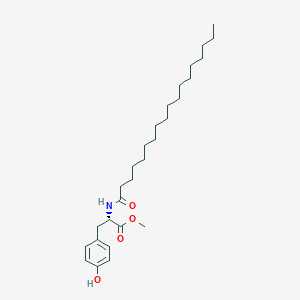

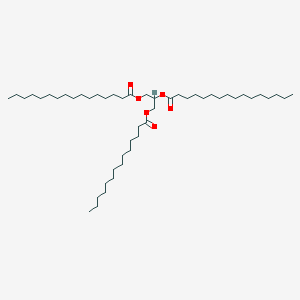
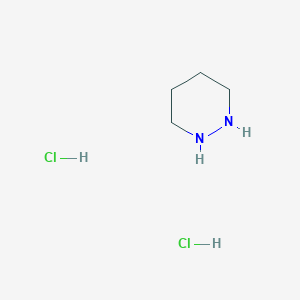
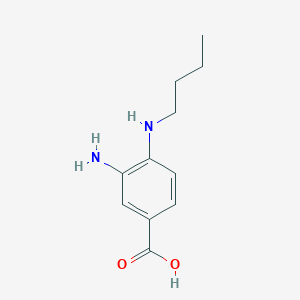
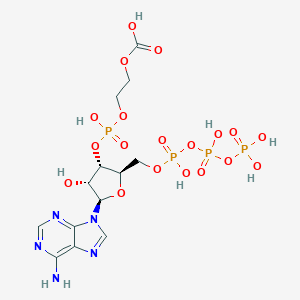
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
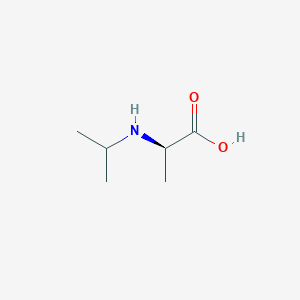
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
